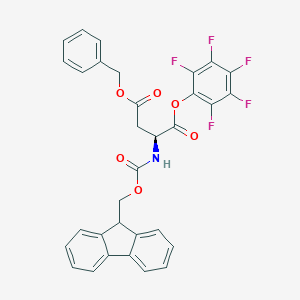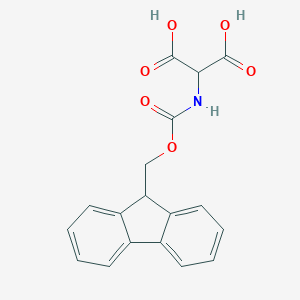
Fmoc-4-ヨード-L-フェニルアラニン
説明
Fmoc-4-iodo-L-phenylalanine is a chemical compound with the molecular formula C24H20INO4 . It is a white powder used as a building block for peptide synthesis and the synthesis of a phosphotyrosine mimetic . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Fmoc-4-iodo-L-phenylalanine can be synthesized from 9-Fluorenylmethyl chloroformate and 4-IODO-D-PHENYLALANINE . The Phe (4-I) residue can be converted into a wide variety of substituted phenylalanines by Heck coupling or Suzuki coupling .Molecular Structure Analysis
The molecular weight of Fmoc-4-iodo-L-phenylalanine is 513.32 g/mol . Its molecular structure is represented by the SMILES string: OC(=O)C@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24 .Chemical Reactions Analysis
Fmoc-4-iodo-L-phenylalanine is used in the synthesis of peptides carrying a radio-label . It is also used in the synthesis of a phosphotyrosine mimetic .Physical and Chemical Properties Analysis
Fmoc-4-iodo-L-phenylalanine is a white powder with a melting point of 200 - 220 °C . It has an optical rotation of [a]D20 = -14 to -16 ° (C=1 in DMF) . It is sparingly soluble in water (6.7E-4 g/L at 25°C) .科学的研究の応用
ペプチド合成
Fmoc-4-ヨード-L-フェニルアラニンは、ペプチド合成に使用されます . Fmoc-4-ヨード-L-フェニルアラニンは、生物学的プロセスにおいて重要な役割を果たす、小さなタンパク質である生物活性ペプチドの構築のためのビルディングブロックとして役立ちます .
創薬
この化合物は創薬にも使用されています . Fmoc-4-ヨード-L-フェニルアラニンを医薬品に組み込むことで、その活性を高めることができます . これは、特に、改善された有効性と安全性プロファイルを持つ新しい薬剤の開発において有用です .
放射性リガンドイメージング研究
Fmoc-4-ヨード-L-フェニルアラニンは、放射性リガンドイメージング研究に使用されます . 化合物のヨウ素原子は、放射性同位体で置き換えることができ、これにより化合物を生物系で追跡することができます . これは、体内における化合物の分布と相互作用を研究する際に役立ちます .
タンパク質工学
この化合物は、モデル非天然αアミノ酸としてタンパク質工学に使用されます . オパール(UGA)コドンを介して一次アミノ酸組成を変えるために使用できます
作用機序
Target of Action
Fmoc-Phe(4-I)-OH primarily targets Dipeptidyl peptidase 4 in humans and Aminopeptidase S in Streptomyces griseus . These enzymes play crucial roles in protein metabolism and regulation.
Mode of Action
It’s known that the compound interacts with its targets, potentially altering their activity and resulting in changes to cellular processes .
Biochemical Pathways
Fmoc-Phe(4-I)-OH is used to prepare peptides containing the versatile Phe(4-I) residue . The compound can be converted to phosphophenylalanine or the protected phosphotyrosine analog F2Pmp (OEt) 2 . These conversions may affect various biochemical pathways, particularly those involving protein synthesis and modification .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which may impact its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of Fmoc-Phe(4-I)-OH’s action are largely dependent on the specific peptides it’s incorporated into. As a versatile residue, Phe(4-I) can be converted into a wide variety of substituted phenylalanines, potentially leading to diverse effects .
Action Environment
The action, efficacy, and stability of Fmoc-Phe(4-I)-OH can be influenced by various environmental factors. For instance, its solubility may be affected by the pH and temperature of its environment . Additionally, the compound’s stability and reactivity could be influenced by the presence of other substances in its environment.
生化学分析
Biochemical Properties
It is known that this compound can be converted to phosphophenylalanine . This suggests that Fmoc-4-iodo-L-phenylalanine may interact with enzymes, proteins, and other biomolecules involved in phosphorylation reactions.
Molecular Mechanism
It is known that this compound can be converted to phosphophenylalanine , suggesting that it may exert its effects at the molecular level through this conversion
Metabolic Pathways
It is known that this compound can be converted to phosphophenylalanine , suggesting that it may be involved in phosphorylation pathways
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXXTQKKRJNNB-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375792 | |
| Record name | Fmoc-4-iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82565-68-2 | |
| Record name | Fmoc-4-iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















